The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)nicotinamide is described within a broader patent focused on 1,2-bis-sulfonamide derivatives. [] While the specific synthetic route for this compound isn't explicitly detailed, the patent outlines a general method applicable to various derivatives within this class. This method likely involves a multi-step process, utilizing commercially available starting materials and standard organic chemistry techniques like amide bond formation and heterocycle synthesis.
Although specific structural data like bond lengths and angles aren't provided in the available literature for 2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)nicotinamide, its structure can be deduced from its chemical name and the general structure described for 1,2-bis-sulfonamide derivatives in the patent. [] The molecule comprises three key structural components:
The primary mechanism of action for 2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)nicotinamide is proposed to be the modulation of chemokine receptors. [] Chemokine receptors are a family of G protein-coupled receptors involved in various physiological processes, including inflammation and immune response. While the specific chemokine receptor targeted by this compound isn't explicitly mentioned, the patent suggests it might exhibit selectivity for specific subtypes. [] Further research is needed to confirm this mechanism and determine its selectivity profile.
CAS No.: 228113-66-4
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 13538-21-1
CAS No.: 720-00-3